cyclosporin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

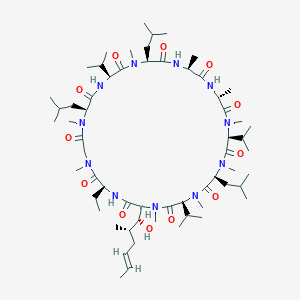

Structure

2D Structure

Properties

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2S)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,18,24-tris(2-methylpropyl)-3,9,21-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H109N11O12/c1-25-27-28-39(15)51(74)50-55(78)64-42(26-2)57(80)66(18)32-46(73)67(19)43(29-33(3)4)54(77)65-47(36(9)10)59(82)68(20)44(30-34(5)6)53(76)62-40(16)52(75)63-41(17)56(79)70(22)48(37(11)12)60(83)69(21)45(31-35(7)8)58(81)71(23)49(38(13)14)61(84)72(50)24/h25,27,33-45,47-51,74H,26,28-32H2,1-24H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)/b27-25+/t39-,40-,41+,42-,43-,44-,45-,47-,48-,49-,50-,51+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVGMTSQIFXMRY-CQYSYLQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)C(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)C(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H109N11O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1188.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Perspectives on Cyclosporin a Research

Biosynthetic Pathways and Enzymology of Cyclosporin a

Elucidation of the Cyclosporin (B1163) Synthetase Complex (CySyn)

Cyclosporin synthetase (CySyn) is a large, multifunctional polypeptide responsible for the assembly of the cyclosporin A peptide chain researchgate.netnih.gov. It is one of the most complex NRPS systems characterized, consisting of a single polypeptide chain with a molecular mass of approximately 1.7 MDa researchgate.net. Early studies estimated the molecular mass to be around 800 kDa, appearing as a single band of approximately 650 kDa in SDS-PAGE gels nih.gov. CySyn catalyzes numerous partial reaction steps in the synthesis of CsA, estimated to be at least 40 researchgate.netnih.gov. Electron microscopy has revealed CySyn molecules as large globular complexes, approximately 25 nm in diameter, composed of smaller interconnected units nih.gov.

CySyn functions through a modular mechanism, typical of NRPSs researchgate.netd-nb.info. The polypeptide is organized into eleven modules, each generally responsible for the incorporation of a specific amino acid into the growing peptide chain researchgate.netresearchgate.net. These modules contain core catalytic domains essential for nonribosomal peptide synthesis: the adenylation (A) domain, the thiolation (T) or peptidyl carrier protein (PCP) domain, and the condensation (C) domain researchgate.netd-nb.infowikipedia.org.

The A domain is crucial for substrate recognition and activation, activating the cognate amino acid as an aminoacyl adenylate researchgate.netd-nb.infowikipedia.org. The T domain, containing a 4'-phosphopantetheine (B1211885) prosthetic group, covalently binds the activated amino acid via a thioester linkage researchgate.netnih.govwikipedia.org. The C domain catalyzes the formation of the peptide bond between the aminoacyl tethered to the upstream module's T domain and the peptidyl chain on the downstream module's T domain, thus elongating the peptide chain researchgate.netd-nb.infowikipedia.org.

In addition to the core domains, CySyn contains N-methyltransferase (N-MTase) domains in seven of its eleven modules, which catalyze the N-methylation of specific amino acids using S-adenosyl-L-methionine (AdoMet) as the methyl donor researchgate.netnih.govresearchgate.netnih.gov. The terminal C domain (CT) is believed to be responsible for the cyclization of the linear undecapeptide precursor, releasing the mature cyclic this compound molecule from the enzyme researchgate.netnih.gov.

Research findings on CySyn include:

Purification to near-homogeneity has been achieved nih.gov.

Binding studies with AdoMet have shown a binding stoichiometry of 1:7, consistent with the number of N-methylated amino acids in CsA and the presence of N-MTase domains in seven modules nih.gov.

Photoaffinity labeling experiments have confirmed the presence and function of the N-MTase centers nih.gov.

Intermediate linear peptides starting with D-alanine have been isolated, supporting a stepwise synthesis via a single linear undecapeptide precursor nih.gov.

Nonribosomal Peptide Synthetase (NRPS) (SimA) Role in Undecapeptide Assembly

The gene encoding the cyclosporin synthetase polypeptide is designated simA asm.orgwikipedia.orgfrontiersin.org. SimA is the central enzyme in CsA biosynthesis, responsible for the ordered assembly of the eleven amino acid substrates into the cyclic undecapeptide structure asm.orgfrontiersin.orgplos.org. The modular structure of SimA dictates the sequence of amino acids in the final product according to the collinearity rule, where the order of modules in the enzyme corresponds to the order of amino acids in the peptide chain d-nb.info.

The assembly process involves the sequential addition of activated amino acids to the growing peptide chain, which remains tethered to the enzyme via thioester linkages to the T domains nih.govwikipedia.org. The 4'-phosphopantetheine arm of the T domain acts as a flexible tether, translocating the growing peptide chain between the catalytic centers of the adjacent domains (A, C, and N-MTase) within and between modules researchgate.net.

The substrates incorporated by SimA include a mix of proteinogenic and non-proteinogenic amino acids: L-valine, L-leucine, L-alanine, glycine, L-2-aminobutyric acid (Abu), (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt), and D-alanine researchgate.netwikipedia.org. Notably, D-alanine is often considered the starting amino acid in the biosynthetic process nih.govwikipedia.org.

Polyketide Synthase (PKS) (SimG) in Unusual Amino Acid Synthesis

This compound contains the unusual non-proteinogenic amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) researchgate.netasm.orgfrontiersin.org. The biosynthesis of Bmt is not carried out by the NRPS SimA itself but involves a separate polyketide synthase (PKS) enzyme, SimG, and other enzymes asm.orgasm.orgresearchgate.netfrontiersin.org. SimG is encoded within the cyclosporin biosynthetic gene cluster frontiersin.orgasm.org.

PKS enzymes are large multienzymes that synthesize polyketides, often using acetyl-CoA and malonyl-CoA as building blocks d-nb.info. SimG is proposed to initiate the biosynthesis of Bmt by mediating the condensation of acetyl-CoA, malonyl-CoA, and S-adenosylmethionine to form an intermediate compound researchgate.netnih.gov.

The domains identified within the PKS SimG include β-ketoacyl synthase (KS), acyltransferase (AT), dehydrogenase (DH), methyltransferase (MT), enoylreductase (ER), ketoreductase (KR), and acyl carrier protein (ACP) researchgate.netresearchgate.net. These domains work in concert to assemble the carbon backbone of Bmt through a series of condensation, reduction, and modification steps, characteristic of polyketide synthesis researchgate.netnih.gov.

Biosynthesis of Non-Proteinogenic Amino Acid Precursors

The biosynthesis of this compound requires specific non-proteinogenic amino acids, primarily (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) and D-alanine researchgate.netasm.orgasm.org. These precursors are synthesized via pathways distinct from the ribosomal synthesis of canonical amino acids.

(4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) Pathway

The biosynthesis of Bmt is a complex process involving the PKS SimG and other enzymes encoded within the cyclosporin biosynthetic gene cluster asm.orgasm.orgresearchgate.net. Experimental evidence suggests that Bmt biosynthesis involves a pathway mediated by SimG, SimI (a cytochrome P450), and SimJ (an aminotransferase) asm.orgasm.orgasm.org.

The proposed pathway involves SimG catalyzing the initial assembly of a carbon chain from precursors like acetyl-CoA and malonyl-CoA researchgate.netnih.gov. Subsequent steps, likely involving SimI and SimJ, modify this intermediate to yield Bmt asm.orgresearchgate.netasm.org. Specifically, SimI is thought to be involved in oxidation steps, while SimJ is proposed to catalyze the transamination reaction that introduces the amino group, converting a keto intermediate to the amino acid Bmt researchgate.netasm.org.

Research findings supporting this pathway include gene deletion studies and substrate feeding experiments, which showed that SimG, SimI, and SimJ are all required for Bmt production asm.orgasm.org. Feeding experiments with purified Bmt were able to restore CsA production in mutants lacking these genes researchgate.net.

D-Alanine Racemization

This compound contains a D-alanine residue at position 8 nih.govwikipedia.org. Unlike L-amino acids, D-amino acids are not incorporated by the ribosomal protein synthesis machinery d-nb.infowikipedia.org. The D-alanine incorporated into this compound is produced by the racemization of L-alanine asm.orgasm.orgwikipedia.org.

This conversion is catalyzed by an alanine (B10760859) racemase enzyme asm.orgasm.orgwikipedia.org. In Tolypocladium inflatum, the gene encoding this enzyme is designated simB asm.orgasm.org. Alanine racemase is a pyridoxal (B1214274) phosphate-dependent enzyme that interconverts L-alanine and D-alanine wikipedia.org.

Functional studies, including gene deletion and substrate feeding assays, have confirmed that SimB is responsible for the conversion of L-alanine to D-alanine, providing the necessary precursor for CsA biosynthesis researchgate.netasm.org. Compartmentation studies have indicated that a considerable proportion of alanine racemase is detected at the vacuolar membrane, the same location where cyclosporin synthetase is found nih.gov.

Genetic Regulation and Enzymatic Mechanisms within the Biosynthetic Cluster

The genes responsible for this compound biosynthesis, including simA (encoding CySyn), simG (encoding the Bmt PKS), and simB (encoding alanine racemase), are organized within a dedicated gene cluster in the genome of Tolypocladium inflatum asm.orgfrontiersin.orgplos.orgnih.gov. This clustering is typical for secondary metabolite biosynthetic pathways in fungi researchgate.netnih.gov.

The sim gene cluster in T. inflatum is suggested to include at least 12 genes involved in CsA biosynthesis and related functions asm.orgfrontiersin.orgasm.org. In addition to the core biosynthetic enzymes, the cluster contains genes for a putative basic leucine (B10760876) zipper (bZIP)-type transcription factor (SimL), a cyclophilin (SimC), and an ABC transporter (SimD) asm.orgfrontiersin.orgasm.orgresearchgate.net.

Genetic regulation of the cyclosporin biosynthetic cluster is complex. The transcription of the cluster genes is regulated by the bZIP-type protein SimL, which acts as a transcriptional activator asm.orgfrontiersin.orgasm.org. Overexpression of simL has been shown to improve CsA production frontiersin.org.

Enzymatic mechanisms within the cluster extend beyond the core synthesis by CySyn. The cyclophilin SimC, encoded within the cluster, is similar to human cyclophilin A and is highly transcribed in CsA-inducing media. While not directly involved in peptide synthesis, SimC is thought to contribute to fungal self-protection against the potential toxicity of this compound asm.orgasm.orgnih.gov. The ABC transporter SimD is also believed to play a role in facilitating CsA production and increasing fungal tolerance by exporting the compound frontiersin.orgasm.orgnih.gov.

The organization and expression of the gene cluster have been studied using techniques like RNA-Seq, which has helped delineate the cluster boundaries and reveal high expression levels of cluster genes, including simA and simC, in cyclosporin-inducing conditions plos.orgnih.gov. Comparative genomic analyses suggest a lineage-specific origin of the cyclosporin gene cluster in Tolypocladium plos.orgnih.gov.

Interactive Data Table: Key Enzymes and Genes in this compound Biosynthesis

| Enzyme/Protein | Gene | Role in Biosynthesis | Associated Pathway/Process |

| Cyclosporin Synthetase | SimA | Assembles the undecapeptide chain, activates and incorporates amino acids, N-methylates, and cyclizes the peptide. researchgate.netnih.govresearchgate.netwikipedia.org | Nonribosomal Peptide Synthesis |

| Polyketide Synthase | SimG | Initiates the biosynthesis of the Bmt carbon backbone. asm.orgasm.orgresearchgate.net | (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) Biosynthesis |

| Alanine Racemase | SimB | Converts L-alanine to D-alanine. asm.orgasm.orgresearchgate.net | D-Alanine Racemization |

| Cytochrome P450 | SimI | Involved in oxidation steps during Bmt biosynthesis. asm.orgresearchgate.netasm.org | (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) Biosynthesis |

| Aminotransferase | SimJ | Involved in the transamination step during Bmt biosynthesis. asm.orgresearchgate.netasm.org | (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) Biosynthesis |

| bZIP Transcription Factor | SimL | Regulates the transcription of the cyclosporin biosynthetic gene cluster. asm.orgfrontiersin.orgasm.org | Genetic Regulation |

| Cyclophilin | SimC | Contributes to fungal self-protection against this compound. asm.orgasm.orgnih.gov | Fungal Self-Protection |

| ABC Transporter | SimD | May facilitate this compound export and increase fungal tolerance. frontiersin.orgasm.orgnih.gov | Fungal Self-Protection/Transport |

Interactive Data Table: Domains within Cyclosporin Synthetase (SimA) Modules

| Domain | Function | Presence in Modules |

| Adenylation (A) | Activates amino acid substrates as aminoacyl adenylates. researchgate.netd-nb.infowikipedia.org | Present in all 11 modules. researchgate.net |

| Thiolation (T) / PCP | Covalently binds activated amino acids/peptidyl intermediates via thioester linkage. researchgate.netd-nb.infowikipedia.org | Present in all 11 modules. researchgate.net |

| Condensation (C) | Catalyzes peptide bond formation between amino acids/peptides. researchgate.netd-nb.infowikipedia.org | Present in all 11 modules; terminal C domain (CT) likely mediates cyclization. researchgate.netnih.gov |

| N-Methyltransferase (N-MTase) | Catalyzes N-methylation of specific amino acids using AdoMet. researchgate.netresearchgate.netnih.gov | Present in 7 of the 11 modules. researchgate.netresearchgate.net |

Ecological and Evolutionary Significance of Fungal Cyclosporine Production

The production of secondary metabolites like this compound is not merely a metabolic sideline for fungi; these compounds often play crucial roles in the organism's interaction with its environment and contribute to its survival and propagation. Cyclosporine A was initially identified for its antifungal activity, suggesting a role in interspecies competition.

Studies have shown that Tolypocladium inflatum's ability to produce cyclosporine provides it with a competitive advantage against other fungi in co-cultivation scenarios. This suggests that cyclosporine acts as a chemical weapon, inhibiting the growth of competing fungal species and allowing T. inflatum to better access limited resources.

Furthermore, this compound production has been linked to the virulence of T. inflatum against insect hosts. As an insect-pathogenic fungus, T. inflatum utilizes cyclosporine to facilitate infection and overcome the host's defenses. Deletion of the genes responsible for CsA biosynthesis has been shown to impair the fungus's ability to infect and cause disease in insects. This highlights the importance of cyclosporine as a virulence factor in the fungal lifecycle.

The fungus producing this compound must also possess mechanisms to tolerate the compound's potential toxicity. Research indicates that specific genes within the biosynthetic cluster, including those encoding a cyclophilin (SimC) and a transporter (SimD), contribute to the fungus's self-protection against the effects of cyclosporine. The cyclophilin likely binds to intracellular cyclosporine, sequestering it and preventing it from interfering with essential cellular processes, while the transporter may be involved in exporting the compound or its precursors.

From an evolutionary perspective, the presence of the cyclosporine biosynthetic gene cluster in T. inflatum appears to be a result of lineage-specific evolution rather than horizontal gene transfer from other organisms like bacteria. Comparative genomic analyses of T. inflatum and related fungi have revealed complex patterns of homology between the cyclosporine NRPS gene (simA) and genes encoding other NRPSs involved in producing secondary metabolites with insecticidal activity. This suggests that processes such as gene duplication and fusion of NRPS modules have played a significant role in the diversification and evolution of these secondary metabolite pathways, enabling fungi to produce a range of compounds that enhance their ecological fitness. The production of cyclosporine, therefore, represents an evolved strategy that benefits T. inflatum in competitive interactions with other microbes and in its pathogenic relationship with insects.

Molecular Mechanisms of Cyclosporin a Action

Immunophilin Binding and Complex Formation

The initial and pivotal step in the mechanism of action of Cyclosporin (B1163) A is its interaction with a class of ubiquitous intracellular proteins known as immunophilins. Specifically, CsA binds with high affinity to Cyclophilin A.

Cyclosporin A, a cyclic peptide of 11 amino acids, binds to its primary intracellular receptor, Cyclophilin A (CypA), a protein with peptidyl-prolyl cis-trans isomerase (PPIase) activity. biovendor.commdpi.comnih.gov The binding of CsA to CypA occurs in a hydrophobic pocket of the protein. biovendor.com X-ray crystallography and NMR spectroscopy have revealed that the substrate-binding site for the prolyl isomerase activity of CypA is the same as the binding site for CsA. nih.gov

Upon binding, CsA undergoes a significant conformational change. plos.orgnih.gov In its unbound state in organic solvents, CsA possesses a cis peptide bond between MeLeu-9 and MeLeu-10. nih.govproquest.com However, when bound to CypA, this bond isomerizes to a trans peptide bond, resulting in a rearranged backbone conformation. nih.govproquest.com This conformational alteration is crucial for the subsequent interaction with calcineurin. plos.org The side chains of CsA residues 1-3 and 9-11 fit into a groove on the surface of CypA. nih.govpnas.org Key residues on CypA involved in this interaction include Arg55, Phe60, Met61, Gln63, Phe113, and Trp121. mdpi.com Specifically, Trp-121 of CypA is in close contact with the bound CsA molecule. nih.gov

The binding kinetics of CsA to CypA can be complex, exhibiting two distinct kinetic phases, which has been attributed to the conformational heterogeneity of CsA. plos.org Some conformers bind rapidly, while others require a rate-limiting conformational change to fit into the binding site. plos.org

The interaction between this compound and Cyclophilin A results in the formation of a stable 1:1 binary complex. nih.gov This complex formation is a prerequisite for the immunosuppressive activity of CsA, as neither CsA nor CypA alone can inhibit calcineurin. mdpi.comnih.gov The formation of this complex effectively "hijacks" the CypA protein, creating a new composite surface that is capable of interacting with calcineurin. nih.govpnas.org

The binding affinity of CsA for CypA is high, with reported dissociation constant (Kd) values in the nanomolar range. Thermodynamic analyses have provided specific values for this interaction. For instance, a Kd of 36.8 nM has been determined for the CsA/CypA complex. nih.gov Another study reported a Kd of 77 ± 17 nM when measured in a human lung tumor tissue lysate and 32 ± 20 nM for the purified components. nih.govacs.org

| Parameter | Value | Method | Source |

|---|---|---|---|

| Dissociation Constant (Kd) | 36.8 nM | Fluorescence Measurement | nih.gov |

| Dissociation Constant (Kd) | 77 ± 17 nM | SUPREX (in tissue lysate) | nih.govacs.org |

| Dissociation Constant (Kd) | 32 ± 20 nM | SUPREX (purified protein) | nih.govacs.org |

The residues on CsA that are not in contact with CypA, often referred to as the "effector domain," remain exposed on the surface of the binary complex and are critical for the subsequent interaction with calcineurin. nih.govpnas.org

Calcineurin Inhibition by the Ternary Complex

The this compound-Cyclophilin A binary complex acts as the functional inhibitor of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. nih.govpnas.org This inhibition is achieved through the formation of a stable ternary complex involving CsA, CypA, and calcineurin.

The crystal structure of the human calcineurin-cyclophilin-cyclosporin A ternary complex has been determined, revealing the molecular basis of their interaction. nih.govnih.govrcsb.org The CsA-CypA binary complex binds to a composite surface on calcineurin formed by both its catalytic subunit, calcineurin A (CnA), and its regulatory subunit, calcineurin B (CnB). nih.govpnas.organl.gov The presence of the CnB subunit is essential for the sensitivity of calcineurin to inhibition by the CsA-CypA complex. nih.gov

The interface between the CsA-CypA complex and calcineurin is primarily hydrophobic. nih.gov Residues 3-9 of CsA, particularly the N-methyl leucines 4 and 6, along with Trp-121 from CypA, form a composite surface that docks onto calcineurin. nih.govnih.govrcsb.org This interaction buries a significant surface area of approximately 1,870 Ų. nih.gov Key calcineurin residues contributing to this interface include Leu343, Pro344, Trp352, Ser353, and Phe356 from CnA, and Met118, Val119, Asn122, and Val123 from CnB. nih.gov

The inhibition of calcineurin by the CsA-CypA complex is a form of allosteric, noncompetitive inhibition. nih.gov The binary complex does not bind directly to the catalytic active site of calcineurin. nih.govpnas.org Instead, it binds to a location distinct from the active site and physically obstructs the access of macromolecular substrates, such as the nuclear factor of activated T-cells (NFAT), to the catalytic residues. nih.govpnas.org

This steric hindrance prevents the dephosphorylation of NFAT by calcineurin. nih.gov The dephosphorylation of NFAT is a critical step for its nuclear translocation and subsequent activation of genes encoding cytokines like interleukin-2 (B1167480), which are essential for T-cell proliferation and the immune response. mdpi.comnih.gov By blocking this step, the CsA-CypA complex effectively halts the T-cell activation signaling cascade. mdpi.compnas.org

While the primary mechanism of inhibition is the physical blockage of substrate access, there are also specific molecular interactions that contribute to the regulation of calcineurin's catalytic activity. The CsA-CypA complex, unlike some other calcineurin inhibitors, does interact with a key residue at the active site of calcineurin, Arg-122. pnas.org This interaction is thought to directly influence the catalytic activity of the enzyme. pnas.organl.gov

The binding of the CsA-CypA complex is proposed to induce a modest conformational change in calcineurin, a hinge-like closure, which further contributes to the inhibition. pnas.org The composite surface on calcineurin that binds the CsA-CypA complex is also believed to serve as a substrate recognition site, which helps to explain the narrow substrate specificity of calcineurin. pnas.organl.gov The precise positioning of the inhibitory complex over the active site ensures that protein and polypeptide substrates are unable to gain access to the catalytic metal ions (Fe³⁺ and Zn²⁺) and other residues necessary for the dephosphorylation reaction. nih.govpnas.organl.gov

Downstream Signaling Pathway Modulation

This compound (CsA) exerts its profound immunomodulatory effects by intercepting key downstream signaling pathways that are crucial for T-lymphocyte activation. Its mechanism is highly specific, targeting the intricate cascade of events that follow T-cell receptor engagement and ultimately lead to an immune response. The following sections detail the molecular mechanisms through which this compound modulates these critical signaling pathways.

Inhibition of Nuclear Factor of Activated T-cells (NF-AT) Dephosphorylation and Translocation

The primary and most well-established mechanism of action for this compound involves the inhibition of the calcineurin-NFAT signaling pathway. In resting T-cells, the transcription factor known as the Nuclear Factor of Activated T-cells (NF-AT) resides in the cytoplasm in a phosphorylated, inactive state. Upon T-cell receptor activation, intracellular calcium levels rise, leading to the activation of a calcium-dependent serine/threonine phosphatase called calcineurin.

This compound functions by first binding to its intracellular receptor, an immunophilin called cyclophilin, to form a this compound-cyclophilin complex. This complex then binds to calcineurin, effectively inhibiting its phosphatase activity. By doing so, this compound prevents calcineurin from dephosphorylating NF-AT. As a result, NF-AT remains phosphorylated and is unable to translocate from the cytoplasm to the nucleus. This blockade of NF-AT nuclear translocation is a critical step in this compound's immunosuppressive action, as nuclear NF-AT is required to initiate the transcription of key genes involved in the immune response. patsnap.comnih.gov

Table 1: Key Proteins in the CsA-NFAT Inhibition Pathway

| Protein | Role in T-Cell Activation | Effect of this compound |

| Cyclophilin | Intracellular receptor for CsA | Forms a complex with CsA |

| Calcineurin | A Ca2+/calmodulin-dependent phosphatase that dephosphorylates NF-AT | Activity is inhibited by the CsA-cyclophilin complex |

| NF-AT | Transcription factor that, upon dephosphorylation, translocates to the nucleus to activate cytokine gene transcription | Dephosphorylation and subsequent nuclear translocation are blocked |

Transcriptional Regulation of Immunomodulatory Cytokines (e.g., IL-2, IL-4)

A direct consequence of the inhibition of NF-AT translocation is the suppression of cytokine gene transcription. nih.gov Nuclear NF-AT acts as a crucial transcription factor for a variety of early activation genes, most notably those encoding interleukin-2 (IL-2) and interleukin-4 (IL-4). nih.gov IL-2 is a potent T-cell growth factor that is essential for the proliferation and differentiation of activated T-cells.

By preventing NF-AT from reaching its target DNA sequences in the promoter regions of these cytokine genes, this compound effectively halts the production of their messenger RNA (mRNA). nih.govnih.gov This blockade of IL-2 and IL-4 gene transcription is a central element of this compound's ability to suppress the immune response. patsnap.comnih.gov Research has shown that the inhibitory effect of this compound on the inducible activity of the IL-2 gene is mediated through the inhibition of IL-2 promoter/enhancer activity. tandfonline.com While the primary initiation of IL-2 and IL-4 transcription is dependent on NF-AT and thus sensitive to this compound, some studies suggest that later augmentation of this transcription may become NF-AT-independent and resistant to the compound. nih.gov

Impact on T-lymphocyte Activation and Proliferation Pathways

The inhibition of IL-2 synthesis is the linchpin of this compound's effect on T-lymphocyte activation and proliferation. patsnap.com IL-2 functions in an autocrine and paracrine manner, binding to IL-2 receptors on T-cells to drive clonal expansion of the T-cell population. Without sufficient IL-2, T-cells are unable to proliferate and differentiate effectively following antigen recognition. patsnap.comyoutube.com

Table 2: Impact of this compound on T-Cell Processes

| T-Cell Process | Role in Immune Response | Effect of this compound |

| Activation | Initial response to antigen presentation | Inhibited due to blockade of signaling pathways |

| Cytokine Production (IL-2) | Promotes T-cell growth and differentiation | Transcription is suppressed |

| Proliferation | Clonal expansion of activated T-cells | Halted due to lack of IL-2 |

| Differentiation | Maturation into effector T-cells (e.g., cytotoxic T-lymphocytes) | Impaired |

Influence on JNK and p38 Signaling Cascades

In addition to the well-defined calcineurin/NF-AT pathway, research indicates that this compound also influences other signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. These pathways are also involved in the cellular response to stress and inflammatory signals.

Some studies have shown that this compound can reduce the activation of JNK and p38. nih.gov For instance, in certain cell types, this compound has been observed to protect against apoptosis induced by oxidative stress by inhibiting the JNK/p38 signaling pathways. nih.gov In other contexts, such as in cardiomyoblast cells, this compound has been shown to activate the p38 MAPK pathway while inactivating the JNK pathway. nih.gov The precise mechanisms by which this compound modulates these pathways may be independent of its effects on calcineurin and appear to be context- and cell-type-specific.

Structural Biology and Conformational Dynamics of Cyclosporin A Protein Interactions

Cyclosporin (B1163) A Conformational Ensemble in Solution and Bound States

Cyclosporin A is a cyclic undecapeptide characterized by its remarkable conformational flexibility, a property often described as "chameleonic." This flexibility allows it to adopt distinct three-dimensional structures depending on the polarity of its environment, which is crucial for its biological activity. nih.gov In solution, CsA exists not as a single rigid structure but as a dynamic ensemble of interconverting conformers. nih.gov

In nonpolar, hydrophobic environments, such as chloroform, CsA predominantly adopts a "closed" conformation. plos.org This structure is characterized by the formation of four stable intramolecular hydrogen bonds, which create a compact, twisted β-sheet and a type II' β-turn. researchgate.net A key feature of this closed form is the presence of a cis peptide bond between the MeLeu-9 and MeLeu-10 residues. researchgate.net In this conformation, most of the hydrophobic side chains are exposed to the solvent, while the polar amide groups are buried within the core. plos.orgresearchgate.net

Conversely, in polar aqueous solutions, the conformational ensemble of CsA becomes more complex, with multiple conformers coexisting and interconverting slowly on the NMR timescale. nih.govresearchgate.net NMR studies have identified anywhere from three to eight different conformers in polar solvents. nih.gov The equilibrium in aqueous solution is believed to include both "closed" and more "open" structures where the intramolecular hydrogen bonds are disrupted and replaced by hydrogen bonds with water molecules. plos.orgnih.gov

The most dramatic conformational change occurs when CsA binds to its primary intracellular receptor, cyclophilin A (CypA), in an aqueous environment. acs.orgnih.gov In the bound state, CsA adopts a single, well-defined "open" conformation. nih.gov This bound structure is significantly different from those observed in solution, featuring all-trans peptide bonds, including the critical MeLeu-9–MeLeu-10 bond. nih.govnih.gov In this conformation, there are no intramolecular hydrogen bonds; instead, the polar groups are exposed to the solvent and the protein, facilitating a network of intermolecular interactions. nih.govnih.gov This transition from a flexible ensemble in solution to a rigid, open conformation upon binding is a classic example of an induced-fit mechanism. nih.gov

Table 1: Conformational States of this compound

| Environment | Predominant Conformation | Key Structural Features |

| Nonpolar Solvents (e.g., Chloroform) | "Closed" | Four intramolecular hydrogen bonds; cis peptide bond at MeLeu-9–MeLeu-10; hydrophobic side chains exposed. plos.orgresearchgate.net |

| Polar Solvents (e.g., Water) | Multiple interconverting conformers | Complex ensemble of "closed" and "open" forms; dynamic equilibrium. nih.govnih.govresearchgate.net |

| Bound to Cyclophilin A (Aqueous) | "Open" | All trans peptide bonds; no intramolecular hydrogen bonds; polar groups exposed for protein interaction. nih.govnih.gov |

High-Resolution Structural Analysis of Cyclophilin-Cyclosporin A Complexes (e.g., X-ray Crystallography, NMR)

The precise molecular interactions between this compound and its receptor, cyclophilin A (CypA), have been elucidated through high-resolution structural studies using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques have provided atomic-level details of the binding interface and the conformational changes that occur upon complex formation.

X-ray crystal structures of the human cyclophilin A-CsA complex have been solved to high resolution, typically around 2.1 Å. researchgate.netacs.org These structures reveal that CypA adopts an eight-stranded antiparallel β-barrel architecture, which forms a deep hydrophobic cavity on its surface. nih.govnih.gov CsA binds snugly into this hydrophobic pocket, burying a significant portion of its surface area from the solvent. nih.gov The conformation of CypA itself remains largely unchanged upon binding CsA, indicating that the protein provides a pre-formed binding site for the ligand. acs.org

Both X-ray and NMR studies confirm that upon binding, CsA undergoes a significant conformational change to the "open" form with all-trans peptide bonds. nih.gov This bound conformation allows for extensive van der Waals contacts and a network of hydrogen bonds between the drug and the protein, which are critical for the high-affinity interaction.

Table 2: High-Resolution Structural Data for Human CypA-CsA Complex

| Technique | PDB ID | Resolution/Details | Key Findings |

| X-ray Crystallography | 1CWA | 2.1 Å | Monomeric complex; CypA conformation is largely unchanged upon binding. acs.org |

| X-ray Crystallography | 2RMA | 2.1 Å | Confirms the binding mode and reveals subtle conformational changes in both CsA and CypA. researchgate.net |

| NMR Spectroscopy | N/A | Based on 1810 intra-Cyp, 107 intra-CsA, and 63 intermolecular NOEs. nih.govnih.gov | Determined the 3D solution structure, confirming the binding in a hydrophobic cavity and the "open" conformation of CsA. nih.gov |

Identification of Critical Residues for Protein-Ligand Binding and Effector Function

The stability and specificity of the this compound-cyclophilin A complex are dictated by a network of interactions involving specific amino acid residues from both the drug and the protein. Mutagenesis studies and structural analyses have been crucial in identifying these key players.

Within cyclophilin A, the binding pocket is lined with several hydrophobic residues that make extensive van der Waals contacts with the side chains of CsA. One of the most critical residues is Tryptophan-121 (Trp-121). nih.gov The indole (B1671886) side chain of Trp-121 is in close contact with the bound CsA, and its fluorescence emission changes upon binding, providing a useful tool for affinity studies. nih.gov Other important residues in the active site that contribute to binding and/or the enzyme's catalytic activity include Arginine-55 (Arg-55), Phenylalanine-60 (Phe-60), and Phenylalanine-113 (Phe-113). nih.gov

On the this compound molecule, the residues that interact directly with the cyclophilin binding pocket are primarily on one face of the cyclic peptide. These include MeBmt-1, Abu-2, MeLeu-10, and MeVal-11. youtube.com The unique, bulky side chain of MeBmt-1 is particularly important for the high-affinity interaction.

Crucially, the binding of CsA to cyclophilin leaves the opposite face of the CsA molecule exposed. This exposed surface, often termed the "effector domain," is composed of residues 3 through 9. acs.orgnih.gov This region, particularly the N-methyl leucines at positions 4 and 6 (MeLeu-4 and MeLeu-6), forms a composite surface with cyclophilin that is then recognized by the next protein in the signaling cascade, calcineurin. plos.orgnih.gov Therefore, while one set of CsA residues is essential for binding to cyclophilin, another set is critical for the subsequent effector function—the inhibition of calcineurin. This dual-function nature of the CsA molecule is central to its immunosuppressive activity.

Probing the Calcineurin-Immunophilin-Cyclosporin A Interface

The immunosuppressive action of this compound is not achieved by binding to cyclophilin alone. Instead, the CypA-CsA binary complex acts as an inhibitor of the Ca²⁺/calmodulin-dependent serine/threonine phosphatase, calcineurin (Cn). nih.govacs.org This inhibition is accomplished through the formation of a stable ternary complex involving calcineurin, cyclophilin A, and this compound. The crystal structure of this ternary complex, solved at resolutions of 2.8 Å to 3.1 Å, has provided a detailed map of the interaction interface. nih.govnih.govnih.gov

Calcineurin is a heterodimer composed of a catalytic subunit, CnA, and a regulatory subunit, CnB. nih.gov The CypA-CsA complex does not bind to the active site of calcineurin directly. Instead, it binds to a composite surface formed by both the CnA and CnB subunits, near the CnB-binding helix of CnA. nih.govnih.gov This interaction sterically hinders the access of protein substrates, like the Nuclear Factor of Activated T-cells (NFAT), to the phosphatase active site. nih.gov

The interface between the CypA-CsA complex and calcineurin is extensive, burying approximately 1,870 Ų of surface area. nih.gov The interaction is predominantly hydrophobic. Key contributions from this compound come from its "effector domain" (residues 3-7), with the side chains of MeLeu-4 and MeLeu-6 making particularly important hydrophobic contacts with calcineurin. nih.gov On the cyclophilin side, Trp-121 forms part of the composite surface that interacts with calcineurin. nih.govacs.org

Numerous residues on both calcineurin subunits are involved in this interaction. On the CnA subunit, key residues include Leu-343, Pro-344, and Trp-352. nih.govnih.gov On the CnB subunit, Met-118, Val-119, and Asn-122 are important contributors. nih.govnih.gov The interaction is stabilized by this large hydrophobic patch as well as two hydrogen bonds formed between the backbone of CsA and the side chain of an asparagine residue on CnA. nih.gov

Table 3: Key Residues at the Ternary Complex Interface

| Component | Residues Involved in Interaction | Role |

| This compound | MeLeu-4, Val-5, MeLeu-6 (Effector Domain) | Form hydrophobic contacts with calcineurin. nih.govnih.gov |

| Cyclophilin A | Trp-121 | Forms a composite binding surface with CsA for calcineurin. nih.govacs.org |

| Calcineurin A (CnA) | Leu-343, Pro-344, Trp-352, Phe-356 | Contribute to the hydrophobic binding surface for the CypA-CsA complex. nih.govnih.gov |

| Calcineurin B (CnB) | Met-118, Val-119, Asn-122, Val-123 | Contribute to the hydrophobic binding surface for the CypA-CsA complex. nih.gov |

This compound's Role in Peptidyl-Prolyl Isomerase (PPIase) Inhibition

Cyclophilins are members of the peptidyl-prolyl cis-trans isomerase (PPIase) family of enzymes. wikipedia.org These enzymes catalyze the slow cis-trans isomerization of peptide bonds preceding proline residues, a rate-limiting step in the folding of many proteins. nih.govnih.gov The discovery that the primary intracellular receptor for this compound, cyclophilin A, was a PPIase provided a direct link between the drug and a specific enzymatic activity. nih.govnih.gov

This compound is a potent and competitive inhibitor of the PPIase activity of cyclophilin A. nih.govnih.gov Kinetic analyses show that CsA binds to cyclophilin with high affinity, with dissociation constants (Kd) and inhibition constants (Ki) in the low nanomolar range (e.g., Kd ≈ 20-30 nM). researchgate.netresearchgate.net The structural basis for this inhibition is straightforward: CsA binds directly in the hydrophobic active site of cyclophilin, the same site that recognizes and binds proline-containing peptide substrates. nih.gov By occupying the active site, CsA physically prevents the substrate from binding, thereby inhibiting the isomerization reaction.

Therefore, while CsA is an effective inhibitor of cyclophilin's enzymatic function, this inhibition is largely considered a secondary consequence of its binding to the protein. The critical event for immunosuppression is the subsequent recruitment of calcineurin by the CypA-CsA complex. nih.gov The ability to separate PPIase inhibition from calcineurin inhibition has been demonstrated through mutagenesis of the cyclophilin active site. Mutants that have lost PPIase activity can still bind CsA and form an active complex that inhibits calcineurin. nih.gov

Rational Design and Synthesis of Cyclosporin a Analogs and Derivatives

Chemical Synthesis Strategies for Cyclosporin (B1163) A and its Modified Analogs

The synthesis of cyclosporin A and its analogs presents considerable challenges due to its complex cyclic peptide structure, presence of N-methylated amino acids, and an unusual amino acid, (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt) at position 1. acs.orgkarger.com Both total synthesis and semisynthetic approaches have been developed to access CsA and its modified forms.

Total synthesis of this compound and its analogs can be achieved through solution-phase or solid-phase strategies. tandfonline.com These methods allow for the incorporation of a variety of unusual amino acid residues, including modified MeBmt analogs. tandfonline.comnih.gov For instance, the synthesis of CsA analogs with modifications at position 1 involving novel MeBmt derivatives has been described, utilizing multi-step routes that may include reactions like Sharpless chiral epoxidation. nih.gov Stereoselective pathways are often employed in the synthesis of this compound analogs, such as the cis and trans isomers of ISA247 (voclosporin), where reaction conditions dictate the degree of stereoselectivity and may involve Wittig reactions or organometallic reagents. google.comgoogle.com

Semisynthetic modifications of this compound provide an alternative route to analogs. tandfonline.com These methods often involve regioselective alkylation of specific residues, with the sarcosine (B1681465) residue at position 3 being a common site for modification through the introduction of various electrophiles. tandfonline.com Other semisynthetic approaches include ring opening and fragmentation reactions, or conjugation of CsA to other chemical moieties through modified side chains, such as the MeBmt side chain at position 1 or through substitution of ring amino acids. tandfonline.comnih.gov Biosynthetic approaches have also been utilized to produce CsA analogs, particularly those with new amino acid substituents at position 8. tandfonline.com

Structure-Activity Relationship (SAR) Studies for Immunosuppressive Potency

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the this compound molecule affect its immunosuppressive potency. CsA exerts its immunosuppressive effect by forming a complex with the intracellular protein cyclophilin (Cyp), and this binary complex then binds to and inhibits the protein phosphatase calcineurin (CaN). nih.govnih.gov This inhibition prevents the dephosphorylation and nuclear translocation of the transcription factor NF-AT, ultimately suppressing T-cell activation. nih.govmdpi.com SAR studies aim to identify which parts of the cyclosporin molecule are essential for these interactions and the resulting immunosuppression. karger.com

The cyclosporin molecule is considered to have two functional domains: one responsible for cyclophilin binding and another that confers affinity of the complex for calcineurin. nih.gov SAR studies, often combined with X-ray crystallography of cyclosporin-cyclophilin complexes, have highlighted the critical role of specific amino acid residues and their side chains in these interactions. nih.gov

Positional Modifications and Their Impact on Binding Affinities (e.g., Positions 1, 3, 7, 8, 11)

Modifications at specific positions within the cyclic peptide ring of this compound can significantly impact its binding affinities to cyclophilin and/or calcineurin, thereby altering its immunosuppressive activity.

Position 3 (Sar): The sarcosine residue at position 3 is also considered essential for immunosuppression. capes.gov.br Modifications at position 3 can affect cyclophilin binding and the ability of the CsA-cyclophilin complex to inhibit calcineurin. Some modifications at Sar3 have been shown to abolish the cyclophilin-mediated gain-of-function mechanism while retaining immunosuppression, and can increase binding to cyclophilin A while reducing the immunosuppressive effect. mdpi.complos.org

Position 8 (D-Ala): The D-alanine residue at position 8 is crucial for calcineurin phosphatase inhibition. mdpi.com Modifications at this position can modulate cyclophilin A binding affinity and immunosuppressive activity. acs.org For instance, introducing a positively charged side chain at position 8 in [d-Ser8]CsA derivatives can abolish calcineurin inhibition, rendering the compound ineffective in inhibiting T-cell proliferation. researchgate.net

Position 11 (MeVal): The N-methyl-L-valine residue at position 11 is considered essential for immunosuppression. capes.gov.br A natural analog, Cyclosporin H (CsH), which has D-valine instead of MeVal at position 11, does not bind to cyclophilin A and lacks immunosuppressant activity. nih.gov

Positions 4, 5, 6, and 7: Residues in positions 4 through 8 have been shown to have atomic contacts with calcineurin in the ternary complex. nih.gov Specifically, the side chains of leucine (B10760876) residues at positions 4 and 6 are considered crucial for the interaction with calcineurin. nih.gov Modifications in these regions can significantly alter the immunosuppressive activity. For example, replacing MeLeu6 with N-methyl-alanine resulted in an analog with significantly reduced immunosuppressive activity despite retaining considerable cyclophilin binding affinity. acs.org

Modifications at multiple positions, such as positions 3, 7, and 8, have also been investigated to understand if their combined effects on biological activity are predictable from single residue changes. nih.gov

Here is a table summarizing the impact of modifications at certain positions:

| Position | Original Amino Acid | Impact of Modification | References |

| 1 | MeBmt | Affects conformation and immunosuppressive activity; essential for immunosuppression. | nih.govcapes.gov.brresearchgate.net |

| 3 | Sar | Affects cyclophilin binding and calcineurin inhibition; essential for immunosuppression. | mdpi.comcapes.gov.brplos.orgnih.gov |

| 4 | MeLeu | Side chain crucial for calcineurin interaction. | nih.govmdpi.comnih.gov |

| 6 | MeLeu | Side chain crucial for calcineurin interaction. | nih.govmdpi.comacs.orgnih.gov |

| 7 | Ala | Involved in calcineurin interaction. | mdpi.comnih.govnih.gov |

| 8 | D-Ala | Crucial for calcineurin inhibition; modifications modulate activity. | mdpi.comcapes.gov.bracs.orgresearchgate.netnih.govnih.gov |

| 11 | MeVal | Essential for immunosuppression; affects cyclophilin binding. | nih.govcapes.gov.br |

Correlation Between Conformational Changes and Biological Activity

The biological activity of this compound is intimately linked to its conformation, which is known to be highly flexible and dependent on the surrounding environment. acs.orgmdpi.comnih.gov this compound can adopt different three-dimensional structures in polar and nonpolar solvents. acs.orgnih.gov This conformational adaptability, sometimes described as "chameleonic," is believed to play a role in its high membrane permeability. acs.org

Crucially, the conformation of this compound when bound to cyclophilin is significantly different from its conformations in solution. acs.orgnih.gov In the complex with cyclophilin, CsA adopts a conformation characterized by all trans peptide bonds and the absence of intramolecular hydrogen bonds observed in some solution conformations. acs.org This protein-bound conformation is essential for the subsequent binding to and inhibition of calcineurin. nih.gov

Studies using techniques like NMR spectroscopy and molecular dynamics simulations have revealed details about these conformational changes. nih.govnih.gov For instance, in nonpolar solvents like chloroform, CsA predominantly exists in a closed conformation stabilized by intramolecular hydrogen bonds, with a cis peptide bond between MeLeu9 and MeLeu10. nih.govnih.gov In polar solvents like water, a wider range of conformers exists. nih.gov Upon binding to cyclophilin, the conformation changes, and the peptide bonds, including the Sar3-MeLeu4 bond and the MeLeu9-MeLeu10 bond, adopt a trans configuration. nih.gov This conformational change upon cyclophilin binding is a critical step for the formation of the immunosuppressive ternary complex with calcineurin. plos.org The heterogeneous and dynamic nature of CsA's structure is thought to underlie its various biological properties. plos.org

Design Principles for Modulating Cyclophilin/Calcineurin Interactions

A key principle in the design of this compound analogs is the modulation of their interactions with cyclophilin and calcineurin to achieve desired therapeutic effects beyond broad immunosuppression. Since the immunosuppressive activity of CsA is mediated by the ternary complex formed with cyclophilin and calcineurin, disrupting the binding to either protein or altering the conformation of the complex can lead to modified activity profiles. nih.govnih.govmdpi.com

One major goal has been the development of non-immunosuppressive cyclophilin inhibitors. These analogs are designed to retain high affinity for cyclophilin but lose the ability to effectively inhibit calcineurin. mdpi.comacs.orgmdpi.com This can be achieved by making modifications to CsA residues that are involved in the interaction with calcineurin within the ternary complex, but are less critical for cyclophilin binding. mdpi.comnih.gov For example, modifications at positions 4, 5, 6, and 8, which are known to have significant contacts with calcineurin, have been explored for this purpose. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov Appending basic groups at position 8, for instance, has been shown to modulate cyclophilin A binding affinity and immunosuppressive activity, leading to compounds with reduced immunosuppressive action. acs.org Similarly, modifications at position 3 have been investigated to create analogs that inhibit cyclophilin but not calcineurin. mdpi.com

The structural information from the ternary complex of calcineurin, cyclophilin, and this compound provides a valuable blueprint for rational design. researchgate.netnih.gov By understanding the specific atomic contacts between CsA residues and calcineurin, chemists can design analogs with modifications at these contact points to weaken or abolish calcineurin binding while preserving cyclophilin affinity. Conversely, some analogs have been designed to be membrane-impermeable to specifically target extracellular cyclophilins for conditions like inflammation. acs.org The ability of certain modifications, such as those in voclosporin (B1684031) at position 1, to induce structural changes in calcineurin upon complex formation also represents a design principle for potentially enhancing efficacy. researchgate.net

The development of non-immunosuppressive cyclophilin inhibitors derived from the cyclosporin scaffold has led to compounds with potential applications in treating viral infections, such as HIV and Hepatitis C, as well as certain cancers and inflammatory diseases, by targeting cyclophilin's other cellular roles without broadly suppressing the immune system. nih.govmdpi.comacs.orgmdpi.com

Non Immunosuppressive Research Avenues and Biological Activities of Cyclosporin a

Historical and Contemporary Antifungal Research

While primarily known as an immunosuppressant, early research into cyclosporin (B1163) A originated from its discovery as a fungal metabolite with antifungal properties against a broad spectrum of fungi. It was initially isolated from the fungi Tolypocladium inflatum. Historically, the focus shifted towards its immunosuppressive effects, which proved to be of significant clinical value. However, contemporary research continues to explore CsA's direct effects on fungal pathogens, independent of its host immunomodulatory actions.

Antiviral Mechanisms of Action (e.g., HCV, SARS-CoV-2)

Cyclosporin A has demonstrated antiviral activity against a variety of viruses, with significant research focusing on its effects against Hepatitis C virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

In the context of HCV, CsA's antiviral activity is primarily mediated through its interaction with cyclophilins, particularly cyclophilin A (CyPA). CyPA is a host protein that plays a critical role in the HCV life cycle, interacting with viral proteins like NS5A to facilitate viral RNA replication. By binding to CyPA, CsA disrupts this interaction, thereby inhibiting HCV replication across various genotypes. Studies using HCV subgenomic replicon systems have shown that CsA inhibits HCV protein expression and replication in vitro. The peptidyl-prolyl isomerase (PPIase) activity of CyPA is considered important for HCV replication, and CsA inhibits this activity by forming a complex with CyPA.

For SARS-CoV-2, research indicates that cyclophilins also play a key role in the viral life cycle. CsA and its non-immunosuppressive analogues, such as alisporivir, have shown potent antiviral activity against SARS-CoV-2 in vitro. Studies suggest that CsA can reduce SARS-CoV-2 RNA production and inhibit a post-entry step of the viral life cycle. While the exact mechanisms are still being unraveled, it is believed that CsA inhibits viral replication potentially by disrupting the interactions of viral proteins (like Nsp3 and N) with cyclophilins A and B, and by reducing Nsp3 expression. It may also prevent the viral nucleocapsid (N) protein from evading immune responses and restore the antiviral functions of cyclophilins. Importantly, the antiviral activity of cyclosporins against some coronaviruses, including SARS-CoV-2, appears to be cyclophilin-dependent and independent of calcineurin inhibition.

Antiparasitic Investigations

Research has also explored the potential of this compound in treating parasitic infections. While the detailed mechanisms and specific parasitic targets may vary, investigations into CsA's antiparasitic effects are an ongoing area of study.

Modulation of Cellular Processes Beyond Classical Immunosuppression

Beyond its effects on the immune system, this compound has been found to modulate several fundamental cellular processes.

Mitochondrial Permeability Transition Pore (mPTP) Modulation

This compound is a known inhibitor of the mitochondrial permeability transition pore (mPTP). The mPTP is a high-conductance channel in the inner mitochondrial membrane whose opening is implicated in various pathological conditions and cell death pathways. CsA inhibits mPTP opening by binding to cyclophilin D (CyPD), a mitochondrial matrix protein that is a key regulator of the pore. This interaction prevents CyPD from inducing conformational changes in mPTP core proteins, thereby delaying pore opening. CsA's modulation of the mPTP is influenced by factors such as transmembrane electrical potential, matrix pH, and matrix Ca2+ concentration. Research indicates that CsA can enhance the sequestration of mitochondrial Ca2+ in a phosphate-dependent manner, contributing to the delay in mPTP opening and maintaining mitochondrial function.

Reversal of Multidrug Resistance in Cellular Models

This compound has been shown to modulate multidrug resistance (MDR) in various in vitro experimental models. MDR in cancer cells is often associated with the overexpression of efflux transporter proteins, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which pump chemotherapeutic drugs out of the cell, reducing their intracellular concentration and effectiveness. CsA is an effective inhibitor of P-gp activity and has been shown to reverse resistance to a range of antineoplastic drugs involved in MDR, including vincristine, taxol, doxorubicin, and etoposide, by increasing their intracellular content and inhibiting P-gp function. Studies using drug-resistant cell lines, such as LoVo-resistant cells and cisplatin-induced resistant ovarian cancer cell line 3Ao/cDDP, have demonstrated CsA's ability to sensitize these cells to chemotherapy. However, the reversal activity of CsA metabolites may differ significantly from that of the parent compound.

Investigations into Anti-tumor Effects

Investigations into the direct anti-tumor effects of this compound have yielded varied results depending on the cancer cell type and experimental conditions. While some early studies in mouse models suggested that immunosuppressants, including CsA, might promote cancer progression, particularly metastasis, independent of immune suppression, more recent research has explored its direct inhibitory effects on cancer cells.

In vitro studies have demonstrated that CsA can inhibit the growth and induce cell death in various human cancer cell lines, including glioma, colon carcinoma, gastric carcinoma, retinoblastoma, neuroblastoma, laryngeal carcinoma, and pancreatic carcinoma. Apoptosis has been observed in several cancer cell lines following CsA administration. CsA has been shown to suppress the growth of colon cancer cell lines by inhibiting cell cycle progression, potentially through reduced expression of PCNA and c-Myc, and increased expression of p21. It has also been reported to downregulate the tumor-specific isoform of pyruvate (B1213749) kinase M2 (PKM2) in breast cancer cell lines, which is highly expressed in these cells and promotes tumor growth. CsA was found to inhibit the expression and activity of PKM2 in breast cancer cell lines, suppressing cell growth and inducing cell cycle arrest.

Furthermore, CsA's ability to reverse multidrug resistance is also relevant to its potential anti-tumor effects, as it can enhance the efficacy of chemotherapeutic agents in resistant cancer cells. Studies have explored the combined use of CsA with other anti-cancer therapies to overcome drug resistance.

However, the direct anti-tumor effects of CsA appear to be context-dependent and may not be observed for all cancer cell types. The divergence between preclinical in vitro and in vivo findings and clinical scenarios highlights the complexity of CsA's impact on cancer.

Development of Non-Immunosuppressive Cyclophilin Inhibitors (e.g., NIM811, SCY-635, Alisporivir)

The discovery that cyclosporins bind to cyclophilins led to investigations into the biological roles of cyclophilins themselves, independent of calcineurin inhibition. asm.orgacs.org This spurred the development of cyclosporin analogs that retain cyclophilin binding affinity but lack immunosuppressive activity. acs.orgacs.org These non-immunosuppressive cyclophilin inhibitors (NICIs) have demonstrated potential in treating various conditions, particularly viral infections. acs.orgacs.org

Several NICIs derived from the cyclosporin scaffold have been developed and studied. Notable examples include NIM811, SCY-635, and Alisporivir. acs.orgacs.org These compounds were designed with modifications to the cyclosporin structure, particularly at positions involved in calcineurin binding, to abolish or significantly reduce immunosuppressive effects while maintaining cyclophilin interaction. frontiersin.orgnih.gov

NIM811: Also known as [isoleucine]4-CsA or N-methyl-4-isoleucine cyclosporin, NIM811 was initially explored for anti-HIV activity. acs.orgfrontiersin.orgwikipedia.org While found to be non-immunosuppressive, it demonstrated effectiveness in preventing HIV replication in cellular assays. acs.orgfrontiersin.org Subsequent studies showed its promise as an anti-HCV agent in vitro. frontiersin.org NIM811 is a pan-Cyp inhibitor and has been characterized for its inhibition of CypD, affecting the mitochondrial permeability transition pore (mPTP). frontiersin.orgresearchgate.net It has been investigated in a Phase II trial for chronic HCV infection and is also being studied for potential benefits in genetic muscular diseases like Ullrich congenital muscular dystrophy and Bethlem myopathy. frontiersin.orgwikipedia.org NIM811 retains high binding capacity to cyclophilins but lacks immunosuppressive effectiveness. mdpi.com It exhibits higher affinity for all cyclophilins compared to CsA. mdpi.com

SCY-635: SCY-635 is a novel nonimmunosuppressive cyclosporine-based analog that has shown potent suppression of hepatitis C virus (HCV) replication in vitro. asm.orgnih.gov It inhibits the peptidyl-prolyl isomerase (PPIase) activity of cyclophilin A (CypA) at nanomolar concentrations but does not significantly inhibit calcineurin phosphatase activity. asm.orgnih.gov In vitro studies demonstrated that SCY-635 exhibits synergistic antiviral activity with interferon-alpha 2b and additive activity with ribavirin. mdpi.comnih.gov SCY-635 binds to cyclophilins with high affinity and prevents the interaction between CypA and the HCV nonstructural 5A (NS5A) protein, which is crucial for viral replication. asm.orgsci-hub.box

Alisporivir: Formerly known as Debio-025, Alisporivir is a synthetic analog of cyclosporine A that is non-immunosuppressive. frontiersin.orgnih.gov Modifications to the amino acid ring enhance binding affinity to cyclophilins while preventing the complex from binding with calcineurin. frontiersin.org Alisporivir has been reported to inhibit HCV replication and has been studied in clinical trials for hepatitis C infection. acs.orgnih.govnih.gov It inhibits cyclophilins, which are essential host factors for the HCV life cycle. nih.govnih.gov Alisporivir also inhibits mitochondrial permeability transition by binding to cyclophilin D, potentially preventing cell death and tissue damage. nih.govnih.gov It has also shown activity against coronaviruses in preclinical studies. nih.govalzdiscovery.org

These NICIs highlight the potential of targeting cyclophilins for therapeutic purposes beyond immunosuppression. acs.orgacs.org Their development demonstrates that the cyclophilin-binding domain of cyclosporin can be separated from its calcineurin-inhibitory function through structural modifications. nih.gov

Data on the activity of these non-immunosuppressive cyclophilin inhibitors in specific contexts:

| Compound | Target(s) Primarily Inhibited (Non-Calcineurin) | Key Non-Immunosuppressive Activity | In Vitro Activity Examples | Clinical Trial Status (HCV) |

| NIM811 | Cyclophilins (Pan-Cyp, notably CypD) | Anti-viral (HIV, HCV), mPTP inhibition | Inhibition of HIV and HCV replication | Phase II (HCV) wikipedia.org |

| SCY-635 | Cyclophilins (notably CypA) | Anti-HCV | Potent inhibition of HCV RNA replication, disrupts CypA-NS5A interaction asm.orgasm.org | Phase I (HCV) alzdiscovery.org |

| Alisporivir | Cyclophilins (notably CypA, CypD) | Anti-viral (HCV, Coronaviruses), mPTP inhibition | Inhibition of HCV replication, prevents HCV-mediated mitochondrial dysfunction nih.govnih.gov | Phase III (HCV) alzdiscovery.org |

Research into Extracellular Cyclophilin Targeting

Beyond their well-established intracellular roles, cyclophilins, particularly cyclophilin A (CypA), can be secreted by cells in response to various stimuli, including stress and inflammation. mdpi.comaai.orgatsjournals.org These extracellular cyclophilins (eCyp) have distinct biological activities and have become a focus of research for non-immunosuppressive therapeutic strategies. aai.orgatsjournals.org

Extracellular cyclophilins are known to possess potent chemotactic properties, suggesting a role in recruiting leukocytes to sites of inflammation. aai.org They can interact with cell surface receptors, such as CD147 (also known as EMMPRIN), to initiate signaling cascades that contribute to inflammatory responses and other cellular processes. frontiersin.orgmdpi.comahajournals.org

Research into targeting extracellular cyclophilins involves developing compounds or strategies that specifically block the activity or interaction of secreted cyclophilins without affecting their intracellular functions or causing immunosuppression. aai.orgnih.gov This approach aims to modulate inflammatory responses and other pathological processes driven by eCyps.

Studies using cell-impermeable this compound derivatives have been instrumental in investigating the roles of extracellular cyclophilins. aai.org These modified analogs are designed to remain outside the cell, allowing researchers to specifically target the extracellular pool of cyclophilins. aai.orgnih.gov For instance, a cell-impermeable CsA derivative was shown to reduce pathology in a mouse model of allergic lung inflammation, suggesting that blocking extracellular cyclophilins can effectively reduce inflammatory responses by targeting leukocyte recruitment. aai.org

An albumin-binding CsA analogue, 4MCsA, has been developed to target extracellular CypA. nih.gov This analogue is designed to bind covalently to albumin, restricting its activity to the extracellular space. nih.gov 4MCsA has shown inhibitory effects on chemotaxis activity and inflammation by targeting extracellular CypA without exhibiting immunosuppressive effects or cellular toxicity. nih.gov

Targeting extracellular cyclophilins represents a promising non-immunosuppressive research avenue for conditions where eCyps play a significant pathological role, such as inflammatory diseases and potentially certain cancers. mdpi.comahajournals.org

Summary of Research into Extracellular Cyclophilin Targeting:

| Target | Key Concept | Research Approach Examples | Potential Therapeutic Implications |

| Extracellular Cyps | Secreted cyclophilins involved in chemotaxis and inflammation aai.orgatsjournals.org | Use of cell-impermeable CsA derivatives aai.org | Modulation of inflammatory responses aai.org |

| eCyp-CD147 Axis | Interaction of extracellular CypA with receptor CD147 frontiersin.orgmdpi.comahajournals.org | Development of albumin-binding CsA analogues (e.g., 4MCsA) nih.gov | Targeting inflammation and potentially cancer mdpi.comahajournals.org |

Advanced Analytical Methodologies for Cyclosporin a Quantification and Characterization in Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating cyclosporin (B1163) A from complex matrices and its various metabolites before detection and quantification.

High-Performance Liquid Chromatography (HPLC) for Cyclosporin A and Metabolites

High-Performance Liquid Chromatography (HPLC) has been a cornerstone technique for the analysis of this compound and its metabolites. HPLC offers the specificity required to differentiate the parent drug from numerous structurally similar metabolites. Methods have been developed for the separation and analysis of cyclosporine and its metabolites in various biological samples, including whole blood and bile. nih.govtandfonline.com

One reported HPLC method describes the extraction and isocratic separation of cyclosporine and nine metabolites (M1, M8, M17, M18, M21, M25, M26, M203-218, and MUNDF1) from whole blood. nih.gov This method involved liquid-liquid and solid-phase extractions for metabolite purification and separation on a cyanopropyl (CN) analytical column maintained at 58°C, with detection at 214 nm. nih.gov Analytical recovery for the ten cyclosporines ranged from 47% to 95%, and between-run coefficients of variation were less than 10% at a concentration of 200 µg/L. nih.gov The standard curves were linear up to 1500 µg/L. nih.gov

Another simple and fast HPLC method for determining this compound and its metabolites M17 and M21 in blood utilized zinc sulfate (B86663) precipitation and diethyl ether extraction. researchgate.net Chromatographic separation was achieved using an isocratic method with a retention time of 8.9 min for CsA. researchgate.net The minimum detectable concentration for CsA and the three metabolites was reported as 10 ng/mL in blood. researchgate.net

A simple HPLC method for the determination of this compound in human whole blood involved deproteinization with zinc sulfate saturated acetonitrile-water solution, followed by evaporation and reconstitution. researchgate.net Using a C18 column at 80°C and a mobile phase of acetonitrile-water-t-butyl methyl ether-phosphoric acid, CsA and the internal standard cyclosporin D were separated without interfering endogenous peaks. researchgate.net The calibration curve for CsA in human blood was linear from 50 to 3000 ng/mL, with a correlation coefficient greater than 0.999. researchgate.net The lower limit of quantification (LOQ) was approximately 50 ng/mL, and intra- and inter-day variations for precision and accuracy were within acceptable ranges. researchgate.net

A gradient HPLC method has also been reported for the quantitative analysis of cyclosporine and its metabolites in blood and bile. tandfonline.com The identity of metabolites was confirmed using radiolabelled products from rat liver perfusion studies and pure standards. tandfonline.com Diethyl ether extraction yielded recoveries of 95% and 97% for metabolite 17 and metabolite 1, respectively, in both blood and bile. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly LC-MS/MS have become pivotal in the research and clinical analysis of this compound due to their high sensitivity, specificity, and ability to handle complex biological matrices. researchgate.netacs.orgjetir.org These techniques offer significant advantages over traditional immunoassays, which can suffer from cross-reactivity with metabolites. jetir.orgresearchgate.net

LC-MS/MS methods are widely used for the quantitative analysis of cyclosporine A and its metabolites. researchgate.netacs.orgjetir.orgdiva-portal.orgwaters.com A rapid, sensitive, and selective LC-MS/MS method was developed and validated for the quantitative analysis of free CsA in blood, which is considered a better indicator for predicting efficacy and safety. researchgate.net This method utilized a simplified extraction procedure with diethyl ether and chromatographic separation on a reversed phase C18 column. researchgate.net The calibration curve for CsA in rabbit whole blood was linear over the range of 4.0-512.0 ng/mL with a correlation coefficient of 0.9985. researchgate.net

Another ultrasensitive and robust LC-MS/MS method was developed for the simultaneous detection and quantification of cyclosporine A and urolithin A in plasma, employing ascomycin (B1665279) and naringenin (B18129) as internal standards. acs.org This method used an Agilent Eclipse Plus C-18 column and an Agilent 6470B triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode for multiple reaction monitoring (MRM). acs.org Validation parameters, including accuracy, precision, limits of quantification, specificity, selectivity, carryover, linearity, stability, and recovery, met acceptable standards. acs.org Linear regression across the full calibration range (1–250 ng/mL for CsA) yielded an average R² ≥ 0.999. acs.org The method achieved a limit of quantification (LOQ) of 1–2.5 ng/mL across various mammal model plasma samples. acs.org

LC-MS/MS methods have demonstrated lower detection limits and wider detection ranges compared to some previous methods. jetir.org A novel LC-MS/MS method for detecting CsA in whole blood used a modified one-step protein precipitation method for sample preparation and a C18 column for chromatographic separation. jetir.org MRM detection provides high sensitivity and specificity. jetir.org

A rapid LC-MS/MS method for routine analysis of this compound over an extended concentration range utilized solvent precipitation and on-line sample clean-up. researchgate.netwaters.com Using a Quattro LC Tandem Mass Spectrometer with electrospray positive ionization and MRM, maximum sensitivity for this compound was obtained by monitoring the fragmentation of the ammonium (B1175870) adduct ([M+NH4]+) to the protonated molecule. waters.com The method showed a linear calibration curve with a good correlation (r² = 0.992) and the limit of detection was below the therapeutic range of interest. waters.com

LC-MS/MS methods are also being developed for analyzing this compound in dried blood spots (DBS), offering a patient-friendly alternative for sample collection. diva-portal.orgresearchgate.net A method for quantifying cyclosporine A and tacrolimus (B1663567) in DBS involved punching out a disc from a blood spot, extracting with a methanol-water solution containing internal standards, and injecting onto the LC-MS/MS. diva-portal.org This method demonstrated a fast and robust analysis. diva-portal.org

Mass Spectrometry Applications

Mass spectrometry plays a crucial role in the detection, identification, and quantification of this compound and its metabolites, often coupled with chromatographic separation.

Time-of-Flight Secondary-Ion Mass Spectrometry (TOF-SIMS)

Time-of-Flight Secondary-Ion Mass Spectrometry (TOF-SIMS) has been explored for the quantitative measurement of this compound in biological samples like blood. nih.govcapes.gov.bracs.org Analytical methods using TOF-SIMS have been developed for the detection and quantification of CsA in whole blood, yielding linear calibration curves in the range of 25-2000 ng/mL. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for the TOF-SIMS method were determined to be 7 and 23 ng/mL, respectively, with coefficients of variation ranging from 3% to 5%. nih.gov TOF-SIMS methods can also provide information about CsA metabolites. nih.gov

Research has also investigated the effects of cryogenic sample analysis on molecular depth profiles with TOF-SIMS, including for drug molecules like cyclosporine A. nih.gov Decreased sample temperature at 80 K showed evidence of ion yield enhancement for cyclosporine A under primary ion bombardment. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI/TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another mass spectrometry technique applied to the analysis of this compound. nih.govcapes.gov.brscripps.eduacs.orgnih.gov Similar to TOF-SIMS, MALDI/TOF-MS methods have been developed for the quantitative measurement of this compound in whole blood. nih.gov Linear calibration curves were obtained in the range of 25-2000 ng/mL. nih.gov The LOD and LOQ for the MALDI/TOF-MS method were 10 and 33 ng/mL, respectively, with coefficients of variation ranging from 4% to 8%. nih.gov

MALDI-MS has been used in conjunction with a combinatorial extraction method to optimize cyclosporin extraction and quantification from whole blood. scripps.edu MALDI and electrospray ionization (ESI) mass spectrometry were used for the identification and quantification of cyclosporin extracts. scripps.edu The limits of detection were determined to be 15 ng/mL in whole blood for both ESI/MS and MALDI-MS, and these techniques could also be used for identifying major drug metabolites. scripps.edu

MALDI analyses have also been employed to explore the effects of the this compound to Isothis compound rearrangement on ion mobility separation. acs.org In these studies, cyclosporins were spotted on a target plate and overlaid with a matrix, and analyses were performed using MALDI-TOF/TOF mass spectrometers. acs.org

MALDI-TOF has also been applied in proteomic analysis studies investigating the effects of this compound, where proteins were identified by MALDI-TOF and electrospray ionization quadrupole time-of-flight mass spectrometry (EIQ-TOF MS). nih.gov